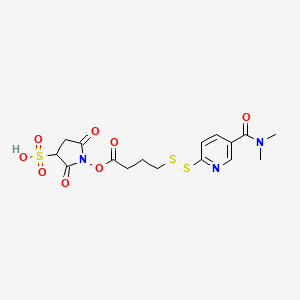
1-(4-((5-(Dimethylcarbamoyl)pyridin-2-yl)disulfanyl)butanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMAC-SPDB-sulfo, also known as N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in connecting cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of DMAC-SPDB-sulfo ensures controlled drug release, optimizing the effectiveness of ADCs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DMAC-SPDB-sulfo involves multiple steps, starting with the preparation of the core structure, 4-(2-pyridyldithio)-2-sulfobutanoateThe final step involves the formation of the N-succinimidyl ester, which is crucial for its function as a linker in ADCs .
Industrial Production Methods
Industrial production of DMAC-SPDB-sulfo follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle complex organic synthesis and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
DMAC-SPDB-sulfo undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfo group is replaced by other nucleophiles.
Reduction Reactions: The disulfide bond in DMAC-SPDB-sulfo can be reduced to form thiol groups, which are essential for its function as a cleavable linker.
Common Reagents and Conditions
Common reagents used in reactions involving DMAC-SPDB-sulfo include reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). These reactions typically occur under mild conditions to preserve the integrity of the linker and the attached molecules .
Major Products Formed
The major products formed from reactions involving DMAC-SPDB-sulfo include thiol-containing compounds and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
DMAC-SPDB-sulfo has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: Integral in the creation of ADCs for targeted cancer therapy, allowing for the precise delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy cells.
Industry: Employed in the production of bioconjugates and other specialized compounds for research and therapeutic purposes .
Mécanisme D'action
DMAC-SPDB-sulfo functions as a cleavable linker in ADCs. Upon reaching the target cells, the disulfide bond in the linker is reduced, releasing the cytotoxic drug. This targeted release mechanism ensures that the drug exerts its effects specifically on the cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .
Comparaison Avec Des Composés Similaires
DMAC-SPDB-sulfo is unique due to its cleavable nature and the presence of a sulfo group, which enhances its water solubility and stability. Similar compounds include:
SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate): Lacks the sulfo group, making it less water-soluble.
MCC (maleimidomethyl cyclohexane-1-carboxylate): Another linker used in ADCs, but with different chemical properties and stability.
Hydrazone Linkers: Used in some ADCs, but with different cleavage mechanisms and stability profiles .
DMAC-SPDB-sulfo stands out due to its combination of cleavability, stability, and water solubility, making it a valuable tool in the development of targeted therapies and bioconjugates.
Propriétés
Formule moléculaire |
C16H19N3O8S3 |
|---|---|
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
1-[4-[[5-(dimethylcarbamoyl)pyridin-2-yl]disulfanyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C16H19N3O8S3/c1-18(2)15(22)10-5-6-12(17-9-10)29-28-7-3-4-14(21)27-19-13(20)8-11(16(19)23)30(24,25)26/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,24,25,26) |
Clé InChI |
KMRAQLKAJPMTOK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CN=C(C=C1)SSCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


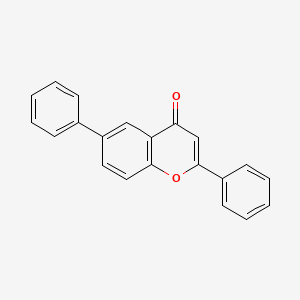
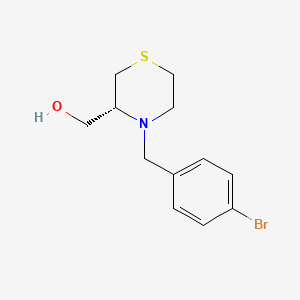
![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)
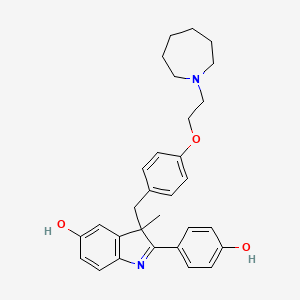
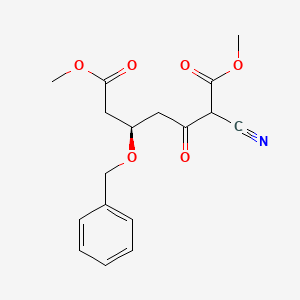
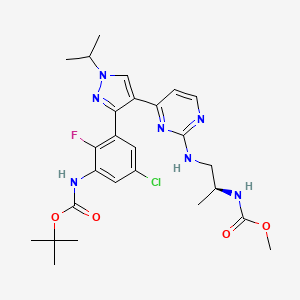
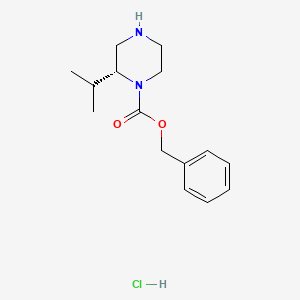
![[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)
![2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one](/img/structure/B15062349.png)
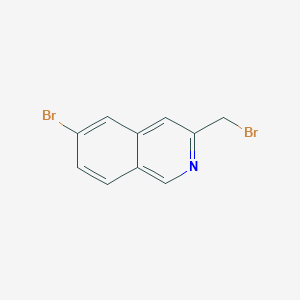

![1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one](/img/structure/B15062359.png)

![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate](/img/structure/B15062378.png)
